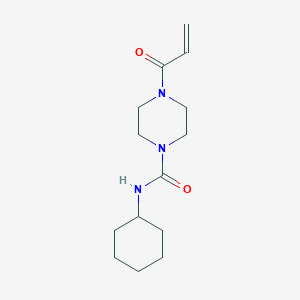

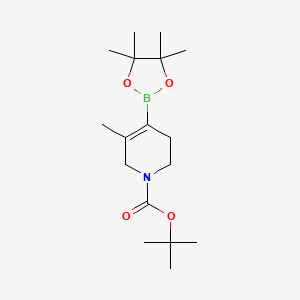

![molecular formula C16H21N3O4S B2501063 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 731820-87-4](/img/structure/B2501063.png)

3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperidine sulfonyl groups and benzodiazole rings are common in the literature, suggesting that this compound may have been synthesized as part of a study on novel bioactive molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of a core structure followed by functionalization with various groups. For instance, the synthesis of piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine moiety followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of sulfonamide-based heterocycles starts with an amino pyrazole that is treated with sulfonyl chloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperidine ring, which is a common feature in many biologically active molecules. The piperidine sulfonyl group is a key functional group that can influence the biological activity of these compounds . The benzodiazole ring is another important structural motif that can interact with biological targets .

Chemical Reactions Analysis

Compounds with piperidine and sulfonyl groups can undergo various chemical reactions. For example, piperidine derivatives can be further functionalized at the oxygen atom with different electrophiles . The presence of a benzodiazole ring also allows for additional chemical transformations that can be utilized to generate a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. Piperidine sulfonyl derivatives often exhibit significant antimicrobial activities, and their efficacy can be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings . The solubility, stability, and reactivity of these compounds can vary widely depending on their specific substituents and overall molecular structure.

Relevant Case Studies

Several case studies highlight the biological relevance of compounds with similar structural features. For instance, piperidine derivatives have shown potent cytotoxicity against various neoplasms . Additionally, the antimicrobial activity of piperidine sulfonyl derivatives against pathogens of tomato plants has been evaluated, revealing structure-activity relationships . These studies suggest that the compound may also possess interesting biological properties worthy of further investigation.

Scientific Research Applications

Chemical Inhibitors and Metabolism

Chemical inhibitors play a crucial role in the study of enzyme activity and metabolism, with specific inhibitors used to decipher the involvement of various Cytochrome P450 (CYP) isoforms in drug metabolism. This understanding is essential for predicting potential drug-drug interactions when multiple drugs are coadministered. The selectivity of these inhibitors allows for precise identification of the specific CYP isoforms involved in the metabolism of various compounds, contributing significantly to the field of pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).

DNA Interaction Studies

The interaction of synthetic dyes with DNA, particularly through minor groove binding, is an area of interest in biochemical research. These interactions are critical for understanding the mechanisms of genetic regulation and mutation. Studies on compounds like Hoechst 33258 offer insights into the molecular basis of DNA sequence recognition and binding, providing a foundation for rational drug design aimed at targeting specific DNA sequences or structures (Issar & Kakkar, 2013).

Exploration of Heterocyclic Compounds

Heterocyclic compounds, especially those containing benzimidazole and benzothiazole groups, are explored for their vast potential in drug development. Their variable chemistry and properties open up new possibilities for creating drugs with specific actions, such as targeting the central nervous system (CNS). This area of research is instrumental in developing novel therapeutic agents for a range of CNS disorders (Saganuwan, 2017).

Synthetic Methodologies and Drug Impurities

The synthesis of pharmaceutical compounds and the investigation of their impurities are critical in the drug development process. Research into the novel synthesis of drugs like omeprazole and the identification of pharmaceutical impurities helps in optimizing manufacturing processes and ensuring drug safety and efficacy (Saini et al., 2019).

Antioxidant Capacity and Reaction Pathways

Understanding the antioxidant capacity of compounds and their reaction pathways is vital for developing therapies targeting oxidative stress-related diseases. Studies on the ABTS/PP decolorization assay of antioxidant capacity elucidate the reaction pathways of antioxidants, contributing to the development of novel antioxidant therapies (Ilyasov et al., 2020).

Safety and Hazards

Future Directions

The future directions for research on “3-[1-Methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in the pharmaceutical industry .

properties

IUPAC Name |

3-(1-methyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-18-14-6-5-12(24(22,23)19-9-3-2-4-10-19)11-13(14)17-15(18)7-8-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOXOGKONBCNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N=C1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731820-87-4 |

Source

|

| Record name | 3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)

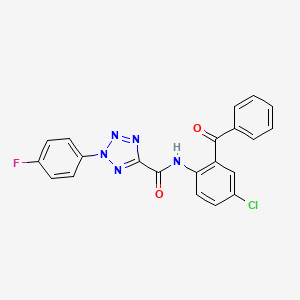

![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)

![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)

![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)

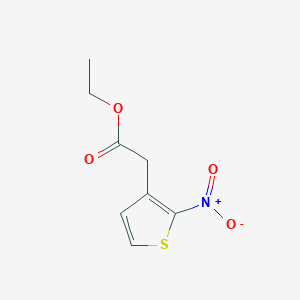

![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)

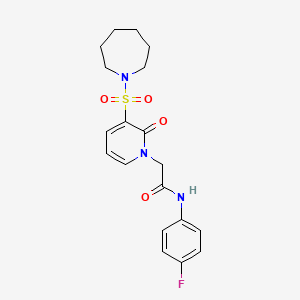

![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)